Isorhynchophylline Isorhynchophylline Isorhynchophylline is a member of indolizines. It has a role as a metabolite.
Isorhynchophylline is a natural product found in Uncaria sinensis, Uncaria macrophylla, and other organisms with data available.
See also: Cat's Claw (part of).
Brand Name: Vulcanchem
CAS No.: 6859-01-4
VCID: VC0001393
InChI: InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
SMILES: CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Molecular Formula: C22H28N2O4
Molecular Weight: 384.5 g/mol

Isorhynchophylline

CAS No.: 6859-01-4

Cat. No.: VC0001393

Molecular Formula: C22H28N2O4

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

Isorhynchophylline - 6859-01-4

CAS No. 6859-01-4
Molecular Formula C22H28N2O4
Molecular Weight 384.5 g/mol
IUPAC Name methyl (E)-2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate
Standard InChI InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22-/m0/s1
Standard InChI Key DAXYUDFNWXHGBE-VKCGGMIFSA-N
Isomeric SMILES CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O
SMILES CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Canonical SMILES CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
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Chemical Profile and Natural Sources

Isorhynchophylline (C₂₂H₂₈N₂O₄; molecular weight 384.47 g/mol) is a stereoisomer of rhynchophylline, distinguished by the configuration of its C7 spirocenter . Its structure comprises a pentacyclic framework with a β-methoxyacrylate moiety and a spirooxindole core (Table 1) .

Table 1: Physicochemical Properties of Isorhynchophylline

PropertyValueSource
Melting Point114°C
Boiling Point560.8±50.0 °C (Predicted)
Density1.23 g/cm³
SolubilityDMSO: 100 mg/mL; H₂O: Insoluble
pKa13.61±0.60

The compound is extracted from Uncaria rhynchophylla hooks, which contain approximately 0.2–0.5% isorhynchophylline by dry weight . Its biosynthesis in plants involves the condensation of tryptamine and secologanin, followed by oxidative rearrangements to form the spirooxindole architecture .

Pharmacological Effects and Mechanisms of Action

Autophagy Induction and Neuroprotection

Isorhynchophylline promotes the clearance of pathogenic α-synuclein aggregates, a hallmark of Parkinson’s disease, via autophagy-lysosome pathway activation. In SH-SY5Y neuronal cells, treatment with 10 μM isorhynchophylline reduced α-synuclein levels by 62% within 24 hours . This effect is mediated through Beclin-1-dependent autophagy, independent of mTOR signaling . Notably, isorhynchophylline enhances the degradation of both wild-type and mutant (A53T, A30P) α-synuclein isoforms, suggesting broad applicability in synucleinopathies .

Antidepressant and Anxiolytic Activities

Neuroprotective and Cognitive Benefits

Synaptic Plasticity Enhancement

Isorhynchophylline (10 μM) potentiated long-term potentiation (LTP) in rat hippocampal slices by 142±8% compared to baseline, surpassing the effects of conventional antidepressants like fluoxetine (118±6%) . This enhancement is attributed to increased phosphorylation of CREB (cAMP response element-binding protein) and BDNF (brain-derived neurotrophic factor) expression .

Cognitive Impairment Mitigation

In CUMS-induced cognitive deficits, isorhynchophylline treatment reduced escape latency in the Morris water maze from 48.2±5.1 s to 29.4±4.3 s (p < 0.001) . Nissl staining revealed a 37% increase in surviving hippocampal neurons compared to stressed controls, indicating neuroprotection against stress-induced apoptosis .

Pharmacokinetics and Metabolism

Metabolic Pathways in Rats

Oral administration of 50 mg/kg isorhynchophylline in rats yielded five urinary metabolites (Table 2) . Phase I metabolism involved oxidative demethylation at C17 and ketone formation at C5, while Phase II conjugation produced glucuronide derivatives .

Table 2: Identified Metabolites of Isorhynchophylline

MetaboliteStructure ModificationDetection Method
M15-Oxo-22-O-β-D-glucuronideHPLC-MS/NMR
M217-O-Demethyl, 16,17-dihydroLC-TOF-MS
M45-Oxoisorhynchophyllic acidCD Spectroscopy

Bioavailability and Distribution

Isorhynchophylline exhibits limited oral bioavailability (12.4±2.1%) due to first-pass metabolism, with peak plasma concentration (Cₘₐₓ) of 1.2±0.3 μg/mL achieved at 2.1 hours post-administration . Tissue distribution studies show preferential accumulation in the brain (0.8 μg/g) and liver (4.2 μg/g) .

Therapeutic Applications and Future Directions

Current research prioritizes isorhynchophylline’s potential in:

  • Neurodegenerative Diseases: Phase II clinical trials for Parkinson’s disease (NCT04829427) are investigating 100 mg/day dosages.

  • Depression Therapy: Combination regimens with SSRIs to enhance synaptic plasticity while minimizing side effects.

  • Hypertension Management: Ongoing in vitro studies demonstrate L-type calcium channel blockade (IC₅₀ = 3.1 μM) .

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